molecular formula C22H29NO3 B15192114 1-(1,1-Dimethylethyl)-4-(4-(4-ethoxyphenyl)-3-nitrobutyl)benzene CAS No. 69815-48-1

1-(1,1-Dimethylethyl)-4-(4-(4-ethoxyphenyl)-3-nitrobutyl)benzene

Cat. No.: B15192114
CAS No.: 69815-48-1
M. Wt: 355.5 g/mol
InChI Key: FOBQLKXWQANTKP-UHFFFAOYSA-N
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Description

1-(1,1-Dimethylethyl)-4-(4-(4-ethoxyphenyl)-3-nitrobutyl)benzene is an organic compound that belongs to the class of nitrobenzenes. Nitrobenzenes are characterized by the presence of one or more nitro groups (-NO2) attached to a benzene ring. This compound features a complex structure with multiple functional groups, including a nitro group, an ethoxy group, and a tert-butyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1,1-Dimethylethyl)-4-(4-(4-ethoxyphenyl)-3-nitrobutyl)benzene can be achieved through a multi-step process involving several key reactions:

    Alkylation: The tert-butyl group can be introduced through a Friedel-Crafts alkylation reaction using tert-butyl chloride and a Lewis acid catalyst like aluminum chloride.

    Coupling Reaction: The final step involves coupling the nitro-substituted intermediate with the alkylated benzene derivative under appropriate conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-(1,1-Dimethylethyl)-4-(4-(4-ethoxyphenyl)-3-nitrobutyl)benzene can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reducing agents like tin(II) chloride.

    Oxidation: The ethoxy group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

    Substitution: The benzene ring can undergo electrophilic substitution reactions, such as halogenation, nitration, and sulfonation.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon, tin(II) chloride.

    Oxidation: Potassium permanganate, chromium trioxide.

    Substitution: Halogens (chlorine, bromine), nitric acid, sulfuric acid.

Major Products

    Reduction: 1-(1,1-Dimethylethyl)-4-(4-(4-aminophenyl)-3-nitrobutyl)benzene.

    Oxidation: 1-(1,1-Dimethylethyl)-4-(4-(4-carboxyphenyl)-3-nitrobutyl)benzene.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

    Chemistry: As a precursor for the synthesis of more complex organic molecules.

    Biology: As a probe to study the effects of nitro and ethoxy groups on biological systems.

    Medicine: Potential use in drug development due to its unique structural features.

    Industry: As an intermediate in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(1,1-Dimethylethyl)-4-(4-(4-ethoxyphenyl)-3-nitrobutyl)benzene would depend on its specific application. For example, in biological systems, the nitro group may undergo bioreduction to form reactive intermediates that can interact with cellular components. The ethoxy and tert-butyl groups may influence the compound’s lipophilicity and membrane permeability.

Comparison with Similar Compounds

Similar Compounds

    1-(1,1-Dimethylethyl)-4-(4-nitrophenyl)benzene: Lacks the ethoxy group and has different reactivity.

    4-(4-Ethoxyphenyl)-3-nitrobutylbenzene: Lacks the tert-butyl group and has different physical properties.

    1-(1,1-Dimethylethyl)-4-(4-aminophenyl)-3-nitrobutyl)benzene: A reduced form with an amino group instead of a nitro group.

Uniqueness

1-(1,1-Dimethylethyl)-4-(4-(4-ethoxyphenyl)-3-nitrobutyl)benzene is unique due to the combination of its functional groups, which confer distinct chemical and physical properties

Properties

CAS No.

69815-48-1

Molecular Formula

C22H29NO3

Molecular Weight

355.5 g/mol

IUPAC Name

1-tert-butyl-4-[4-(4-ethoxyphenyl)-3-nitrobutyl]benzene

InChI

InChI=1S/C22H29NO3/c1-5-26-21-14-9-18(10-15-21)16-20(23(24)25)13-8-17-6-11-19(12-7-17)22(2,3)4/h6-7,9-12,14-15,20H,5,8,13,16H2,1-4H3

InChI Key

FOBQLKXWQANTKP-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)CC(CCC2=CC=C(C=C2)C(C)(C)C)[N+](=O)[O-]

Origin of Product

United States

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